![molecular formula C14H19NOS B14911899 N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide is an organic compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a dimethylphenylthio group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 3,4-dimethylthiophenol and an appropriate alkyl halide (such as 3-bromopropionitrile) under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether intermediate.
Amidation: The final step involves the conversion of the nitrile group to the amide using a suitable reagent such as lithium aluminum hydride or through catalytic hydrogenation.
Industrial Production Methods
Industrial production of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide: Unique due to the presence of both cyclopropyl and dimethylphenylthio groups.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)ethanamide: Similar structure but with an ethanamide moiety.
Uniqueness
The uniqueness of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H19NOS |
|---|---|
Poids moléculaire |
249.37 g/mol |
Nom IUPAC |
N-cyclopropyl-3-(3,4-dimethylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H19NOS/c1-10-3-6-13(9-11(10)2)17-8-7-14(16)15-12-4-5-12/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
OKVUYUZHTFNPMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SCCC(=O)NC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
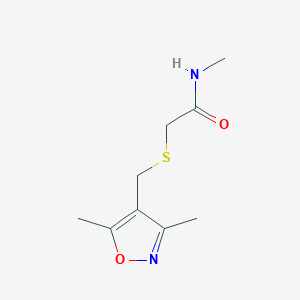
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)
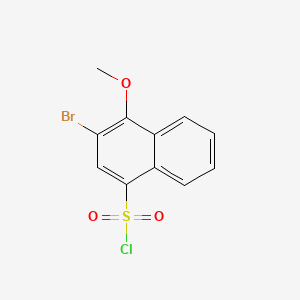

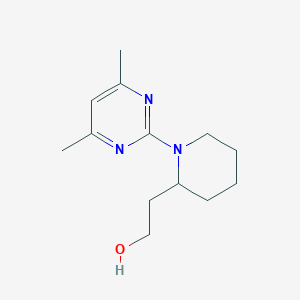
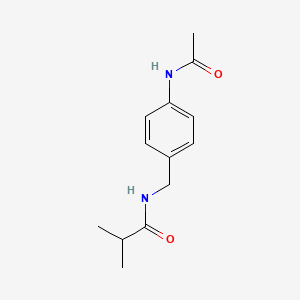


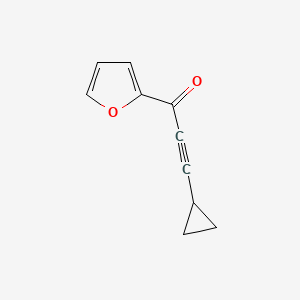

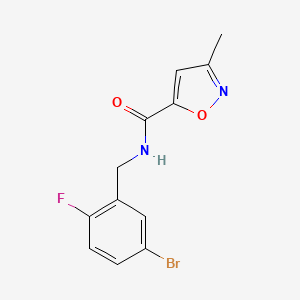
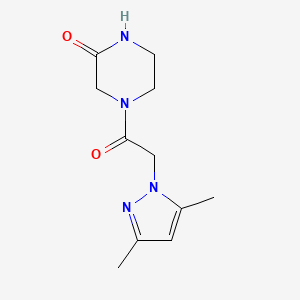
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B14911887.png)
